molecular formula C16H17NO4 B13934526 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester

Cat. No.: B13934526
M. Wt: 287.31 g/mol
InChI Key: JYDFHRQBMJYNOB-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester is a complex organic compound with a unique structure that combines a naphthalene ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester typically involves multiple steps One common method involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalystThe dimethylamino group is introduced via a substitution reaction using dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The acetyloxy and dimethylamino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-Methyl-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-8-methoxy-, methyl ester

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-(dimethylamino)-, methyl ester is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications .

Properties

IUPAC Name

methyl 4-acetyloxy-6-(dimethylamino)naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10(18)21-15-8-12(16(19)20-4)7-11-5-6-13(17(2)3)9-14(11)15/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFHRQBMJYNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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